(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid, commonly known as trans-4-amino-D-proline, is a stereochemically defined, non-proteinogenic amino acid scaffold utilized in advanced peptidomimetic synthesis and combinatorial chemistry. Characterized by its D-configuration at the alpha-carbon and a trans-oriented primary amine at the C4 position, this building block provides a rigid pyrrolidine core that dictates specific backbone trajectories in peptide chains. In industrial and research procurement, it is primarily sourced as an orthogonally protectable scaffold (e.g., Boc or Fmoc derivatives) for solid-phase peptide synthesis (SPPS) and DNA-encoded library (DEL) construction, where it serves as a critical structural determinant for inducing Type II' beta-turns and enabling site-specific functionalization [1].
Substituting (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid with its L-enantiomer ((2S,4R)-isomer) or unsubstituted D-proline fundamentally compromises both structural geometry and functional utility. The L-isomer naturally induces Type I or Type II beta-turns, making it structurally incompatible for macrocycles or hairpins that strictly require the Type II' beta-turn geometry enforced by the D-configuration. Furthermore, replacing it with unsubstituted D-proline eliminates the C4-amine, which is a critical orthogonal attachment point for fluorophores, cross-linkers, or solubility-enhancing moieties (such as guanidinyl groups). Finally, substituting with the cis-diastereomer ((2R,4R)-isomer) alters the pyrrolidine ring pucker, shifting the energetic barriers of the phi/psi angles and drastically reducing the target binding affinity of the resulting sequence or library scaffold [1].
In high-throughput screening using DNA-encoded libraries (DELs), the specific stereochemistry of the 4-aminopyrrolidine-2-carboxylic acid core directly dictates ligand affinity and isozyme selectivity. When screened against pharmaceutically relevant targets and their closely related protein isoforms, libraries constructed with the specific (2R,4S) scaffold yield distinct, highly selective hit profiles compared to libraries using the (2S,4R) or cis-diastereomers. The rigid orientation of the C4-amine and C2-carboxyl groups in the trans-D configuration creates a unique spatial vector for appended pharmacophores, resulting in large, quantifiable affinity differences between stereoisomers and enabling the identification of potent, tumor-selective ligands that fail to bind when the alternative stereoisomers are utilized [1].
| Evidence Dimension | Target binding affinity and isozyme selectivity in DEL screening |
| Target Compound Data | (2R,4S)-isomer yields highly specific, isoenzyme-selective hits for tumor-associated antigens |
| Comparator Or Baseline | Alternative stereoisomers (e.g., (2S,4R) or (2S,4S) isomers) |
| Quantified Difference | Large, stereochemistry-dependent affinity differences, with the (2R,4S) scaffold uniquely isolating specific potent hits |
| Conditions | Comparative DEL selection against target proteins and their isoforms |
Procurement of the exact (2R,4S) stereoisomer is essential for DEL construction targeting specific spatial pockets that are inaccessible to L-proline or cis-proline derivatives.
The incorporation of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid into peptide backbones provides strict conformational control, specifically biasing the sequence toward Type II' beta-turns. Unlike the natural L-isomer ((2S,4R)-4-aminoproline), which favors Type I or Type II turns, the D-configuration at C2 combined with the trans-C4 substitution shifts the pyrrolidine ring pucker and the associated phi/psi dihedral angles to stabilize the Type II' geometry. This precise conformational restriction is critical for the structural integrity of specific hairpin peptides and macrocycles, where substituting with the L-isomer or a generic flexible aliphatic amino acid completely abolishes the required secondary structure and subsequent biological activity [1].
| Evidence Dimension | Secondary structure induction (beta-turn type) |
| Target Compound Data | (2R,4S)-isomer strongly induces and stabilizes Type II' beta-turns |
| Comparator Or Baseline | (2S,4R)-isomer (L-enantiomer) |
| Quantified Difference | Complete shift in turn geometry from Type I/II (L-isomer) to Type II' (D-isomer) |
| Conditions | NMR conformational analysis and solid-phase synthesis of cyclic peptides |
Buyers synthesizing rigid hairpin or macrocyclic therapeutics must select the (2R,4S) isomer to ensure the correct backbone trajectory and prevent structural collapse.
Beyond its conformational benefits, the (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid scaffold provides a critical orthogonal attachment point via its C4-primary amine. When compared to unsubstituted D-proline, the presence of the trans-4-amino group allows for site-specific modifications, such as the attachment of N-omega-guanidinopentanoyl groups. This specific functionalization transforms the rigid peptide scaffold into a highly effective cell-penetrating peptide capable of traversing cell membranes (e.g., in HeLa cell assays). The trans orientation ensures that the appended functional groups project outward into the solvent, minimizing steric clash with the peptide backbone and maintaining the structural stability of the core sequence [1].
| Evidence Dimension | Capacity for orthogonal functionalization and cellular uptake |
| Target Compound Data | trans-4-amino group enables direct guanidinylation, yielding active cell-penetrating oligomers |
| Comparator Or Baseline | Unsubstituted D-proline |
| Quantified Difference | Unsubstituted D-proline lacks the attachment site, resulting in zero capacity for this specific functionalization without altering the backbone |
| Conditions | Solid-phase peptide synthesis followed by HeLa cell uptake assays |
This compound is the optimal choice for researchers needing to attach solubility enhancers, fluorophores, or cell-penetrating motifs to a rigid D-proline scaffold without disrupting the peptide backbone.
The compound is utilized as a core stereochemically defined scaffold in DEL synthesis. Its unique trans-D geometry provides distinct spatial vectors for appended pharmacophores, making it critical for discovering isozyme-selective ligands and tumor-associated antigen binders that are missed by L-proline-based libraries [1].
Used extensively in solid-phase peptide synthesis (SPPS) to force peptide sequences into rigid hairpin or macrocyclic structures. The (2R,4S) configuration is strictly required to induce the Type II' beta-turns necessary for the structural integrity of these advanced therapeutics [2].
The orthogonal C4-amine serves as an ideal attachment point for guanidinyl groups or other cell-penetrating motifs. The trans orientation ensures these bulky groups project into the solvent, enabling efficient cellular uptake (e.g., in HeLa cells) while preserving the rigid backbone conformation [3].